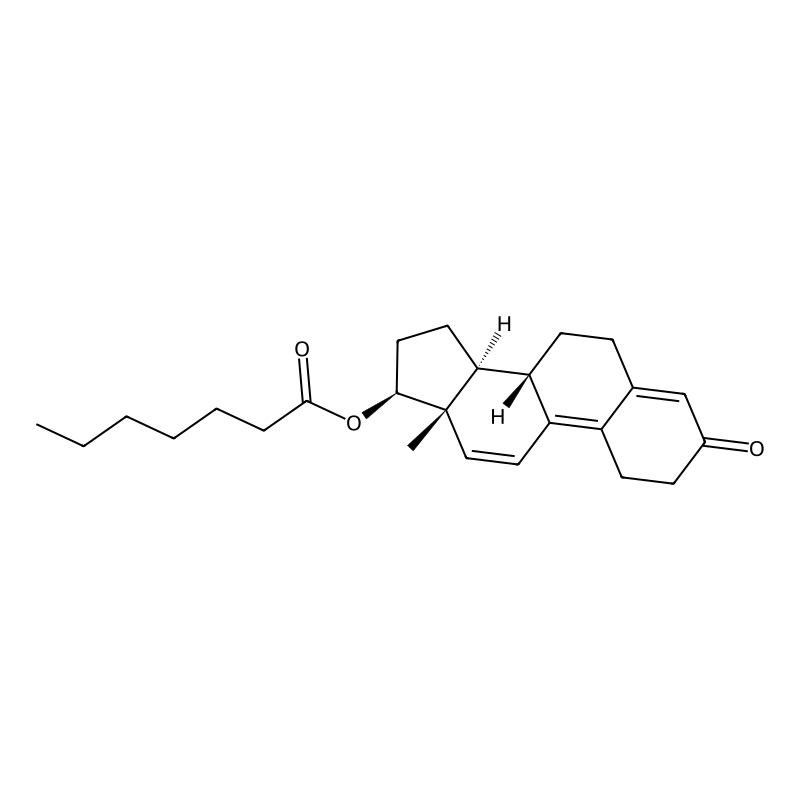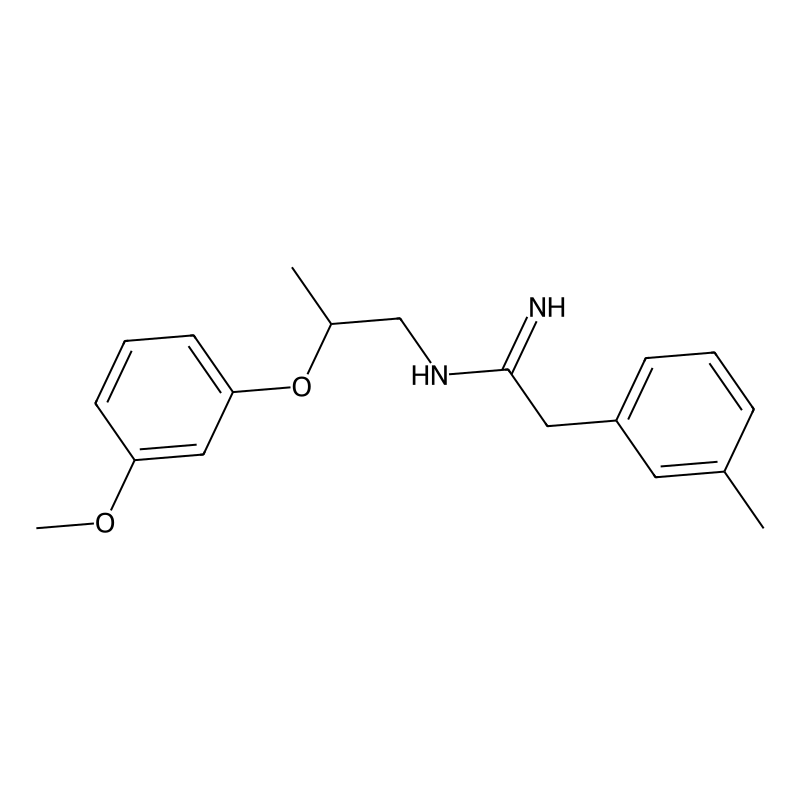2-(Aminomethyl)phenol hcl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Aminomethyl)phenol hydrochloride has the chemical formula C₇H₉NO·HCl and a molecular weight of 123.15 g/mol. It is also known by its CAS number 932-30-9. This compound features an aminomethyl group attached to a phenolic structure, making it a versatile compound in organic synthesis and medicinal chemistry. It is characterized by its high solubility in water and ability to permeate biological membranes, which enhances its bioavailability .
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation: The hydroxyl group can undergo acylation to form esters or amides.
- Reductive Amination: It can be synthesized through reductive amination processes involving aldehydes or ketones .
This compound exhibits several biological activities:
- Antioxidant Properties: It has been noted for its potential as an antioxidant, helping to mitigate oxidative stress in biological systems .
- Antimicrobial Activity: Studies suggest that it may possess antimicrobial properties, making it useful in formulations aimed at preventing infections.
- Cytotoxicity: Some derivatives of 2-(aminomethyl)phenol have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .
There are several synthetic routes to produce 2-(aminomethyl)phenol hydrochloride:
- Reductive Amination: This method involves reacting 3-hydroxy-4-nitro-benzaldehyde with an appropriate primary amine followed by reduction of the nitro group.
- Condensation Reactions: Condensation of 3-hydroxy-4-nitro-benzoic acid with a primary amine can also yield this compound after subsequent reductions .
- Direct Amination: The direct amination of phenols using aminomethyl groups under specific conditions is another viable pathway.
The applications of 2-(aminomethyl)phenol hydrochloride include:
- Dyeing Agents: It is used in oxidative dyeing processes for keratin fibers such as hair and wool, enhancing color retention and stability.
- Pharmaceuticals: Its derivatives are explored for use in drug formulations due to their biological activities.
- Chemical Intermediates: The compound serves as an intermediate in the synthesis of various organic compounds and materials .
Interaction studies have indicated that 2-(aminomethyl)phenol hydrochloride interacts with several biological targets:
- Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Binding: Research indicates potential binding to various receptors involved in neurotransmission and inflammation pathways .
Several compounds share structural similarities with 2-(aminomethyl)phenol hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminophenol | Contains an amino group on the phenolic ring | Lacks the aminomethyl side chain |
| 4-Amino-2-(aminomethyl)phenol | Similar structure but different substitution | Additional amino group affecting reactivity |
| 3-Aminophenol | Amino group at the meta position | Different position alters chemical properties |
| Hydroxybenzylamine | Contains hydroxyl and amino groups | Lacks the aminomethyl functionality |
The unique aspect of 2-(aminomethyl)phenol hydrochloride lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity not seen in its analogs.








